molecular formula C7H14O<br>CH3(CH2)4COCH3<br>C7H14O B089624 2-Heptanone CAS No. 110-43-0

2-Heptanone

Cat. No. B089624
CAS RN: 110-43-0
M. Wt: 114.19 g/mol
InChI Key: CATSNJVOTSVZJV-UHFFFAOYSA-N
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Description

2-Heptanone is a linear ketone that is generally present as an aroma active component in food products . It has been produced in the cultures of Penicillium commune and Paecilomycet variotii cultivated on pine wood . It is a bioactive agent and has potential as a pesticide .


Synthesis Analysis

2-Heptanone is synthesized using various methods. One such method involves the use of sulfuric acid solution, Pyranton, and 4-hydroxyl 2-heptanone . The yield of the reaction is strain-specific and can be as high as 94.48% .


Molecular Structure Analysis

The molecular formula of 2-Heptanone is C7H14O . It has a carbon-to-oxygen double bond, with two carbon groups attached to the carbonyl carbon atom .


Chemical Reactions Analysis

2-Heptanone reacts exothermically with many acids and bases to produce flammable gases (e.g., H2). The heat may be sufficient to start a fire in the unreacted portion . It also reacts with reducing agents such as hydrides, alkali metals, and nitrides to produce flammable gas and heat .


Physical And Chemical Properties Analysis

2-Heptanone is a colorless, fragrant, stable liquid. It is slightly soluble in water. It has a melting point of -35 °c and a boiling point of 151.5 °c. The relative density is 0.8166 and the refractive index is 4067 .

Scientific Research Applications

  • Atmospheric Chemistry : 2-Heptanone reacts with hydroxyl radicals contributing to photochemical air pollution. This reaction is significant in understanding urban and regional air quality (Atkinson, Tuazon, & Aschmann, 2000).

  • Odor Removal : Research has demonstrated the effectiveness of dielectric barrier discharges in removing 2-heptanone, an odorous molecule, with enhanced efficiency when combined with catalysts (Blin-Simiand et al., 2005; Chiper et al., 2010).

  • Plasma-Catalyst Reactors : The combination of plasma and catalysts in reactors has been shown to significantly enhance the elimination of low concentrations of 2-heptanone, with implications for air purification (Ayrault et al., 2004).

  • Microbial Production : Fusarium poae can be utilized for the fermentation of octanoic acid to produce natural 2-heptanone, a key component in dairy flavors (Schaft et al., 1992).

  • Influence on Dairy Products : The concentration of 2-heptanone in goat's milk, which affects its flavor and aroma, is influenced by microfiltration and pasteurization processes (Avalli et al., 2004).

  • Entomology and Agriculture : 2-Heptanone, a honeybee pheromone, has been studied for its potential as a repellent in agriculture to reduce honeybee mortality from insecticide exposure, though its practicality is limited (Rieth, Wilson, & Levin, 1986).

  • Controlled Release Formulations : Research has been conducted on incorporating 2-heptanone into lipid films for controlled release, potentially useful in pest control applications (Bilbao‐Sainz et al., 2013).

  • Neurobiological Effects : 2-Heptanone influences the responsivity of the ventral tegmental area-nucleus accumbens shell in rats, indicating its role in modulating neural circuits involved in defensive behaviors (Gutiérrez-García, Contreras, & Saldivar-Lara, 2018).

  • Medical Applications : Interestingly, 2-heptanone secreted by honeybee mandibles acts as a local anaesthetic in insects and mammals, suggesting potential applications in human and veterinary medicine (Papachristoforou et al., 2012).

Safety And Hazards

2-Heptanone is flammable and harmful if swallowed or inhaled . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

2-Heptanone has been shown to act as an anaesthetic on pests, enabling the honey bee to stun the pest and eject it from the hive . This work could lead to the use of 2-heptanone as an alternative local anaesthetic to lidocaine . Furthermore, certain species of worms are attracted to 2-heptanone and bacteria can use this as a means of pathogenesis .

properties

IUPAC Name

heptan-2-one
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InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3
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InChI Key

CATSNJVOTSVZJV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCC(=O)C
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Molecular Formula

C7H14O, Array
Record name N-AMYL METHYL KETONE
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DSSTOX Substance ID

DTXSID5021916
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Molecular Weight

114.19 g/mol
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Physical Description

N-amyl methyl ketone appears as a clear colorless liquid. Flash point 126 °F. Less dense than water and only slightly soluble in water. Hence floats on water. Vapors heavier than air. Density 6.8 lb / gal. Used as a synthetic flavoring and in perfumes., Liquid, Colorless to white liquid with a banana-like, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a fruity, spicy odour, Colorless to white liquid with a banana-like, fruity odor.
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Boiling Point

300 °F at 760 mmHg (USCG, 1999), 151.5 °C at 760 mm Hg; 111 °C at 21 mm Hg, 149.00 to 150.00 °C. @ 760.00 mm Hg, 151 °C, 305 °F
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Flash Point

102 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 117 °F (Open cup), 102 °F
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Solubility

0.4 % (NIOSH, 2023), Soluble in alcohol and ether, 0.43% (by wt) in water, Miscible with organic solvents, In water, 4.28X10+3 mg/L at 25 °C, 4.3 mg/mL at 25 °C, Solubility in water: poor, miscible with alcohol and ether; 1 ml in 250 ml water, 0.4%
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Density

0.82 (USCG, 1999) - Less dense than water; will float, 0.8324 at 0 °C/4 °C; 0.8197 at 15 °C/4 °C; 0.8068 at 30 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.8, 0.814-0.819, 0.81
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Vapor Density

3.9 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

3 mmHg (NIOSH, 2023), 3.85 [mmHg], 3.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.2, 3 mmHg
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Product Name

2-Heptanone

Color/Form

Colorless to white liquid

CAS RN

110-43-0
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Melting Point

-31 °F (USCG, 1999), -35.5 °C, -35 °C, -32 °F
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Record name METHYL (N-AMYL) KETONE
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Operating under the conditions of Example 1, 1 millimol of 2-heptanone in toluene (1 ml of a 1M soln.) is reacted with 0.375 millimol of Ca[AlH2 (OCH2CH2OCH3)2 ]2 in toluene (1.78 ml of a 0.21M soln.) during 30 mins. at room temperature. After treating the reaction mixture according to the procedure of Example 1, the resultant toluene solution is gaschromatographically analyzed. The yield of 2-heptanol, the result of the reduction of 2-heptanone, is quantitative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ca[AlH2 (OCH2CH2OCH3)2 ]2
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

10 g of acetone, 2 g of cobalt bromide (CoBr.6H2O), 2 g of triphenylphosphine and 5 g of N-methyl-2-pyrrolidone were added to a shaking-type, stainless steel autoclave having a net capacity of 100 ml, and a mixed gas of hydrogen and carbon monoxide (molar ratio of H2 /CO=1) were introduced thereto under a pressure of 180 kg/cm2 gage, and reaction was carried out at 250° C. for two hours. As a result, a selectivity to methylisobutylketone of 75% was obtained with an acetone conversion of 48.6% by mole. In addition, isopropanol, methylpentylketone, diisobutylketone, mesityl oxide, etc. were formed as by-products.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
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reactant
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2 g
Type
catalyst
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5 g
Type
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10 g
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 2,088,018 describes the preparation of secondary alcohols by simple aldol condensation of aldehydes, namely 2-ethylhexaldehyde and butyraldehyde, onto ketones, namely methyl ethyl ketone, methyl amyl ketone, methyl isobutyl ketone, butylideneacetone, dipropyl ketone and methylheptanone, and the subsequent hydrogenation of the condensation products to give the saturated secondary alcohol. The aldol condensation of 2-ethylhexaldehyde onto methyl ethyl ketone and the hydrogenation of the condensation product to give 6-ethyl-3-decanol, and the subsequent sulfation thereof is described, inter alia. The use of the sulfate as surfactant is not mentioned.
[Compound]
Name
secondary alcohols
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
aldehydes
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Heptanone
Reactant of Route 2
Reactant of Route 2
2-Heptanone
Reactant of Route 3
2-Heptanone
Reactant of Route 4
Reactant of Route 4
2-Heptanone
Reactant of Route 5
2-Heptanone
Reactant of Route 6
Reactant of Route 6
2-Heptanone

Citations

For This Compound
23,200
Citations
R Atkinson, EC Tuazon… - Environmental science & …, 2000 - ACS Publications
… products of molecular weight 128 and 144 from 2-heptanone, anticipated to be C 7 -dicarbonyl(s… from 2-heptanone undergo isomerization to form products which could not be quantified. …
Number of citations: 56 pubs.acs.org
DA Shearer, R Boch - Nature, 1965 - nature.com
… We have identified nn alarm substance from the mandibular glands of the honey-boo as 2-heptanone. Hoads of bees were collected and held at dry-ice temperature until used. Pentane …
Number of citations: 219 www.nature.com
E Shaw, M Mares-Guia, W Cohen - Biochemistry, 1965 - ACS Publications
Elliott Shaw, f Marcos Mares-Guia, Í and William Cohen abstract: The chloromethyl ketone derived from Natosyl-L-lysine, TLCK (l-chloro-3-tosylamido-7-amino-2-heptanone), has been …
Number of citations: 660 pubs.acs.org
LK Cole, MS Blum, RW Roncadori - Mycologia, 1975 - Taylor & Francis
… However, 4-methyl-3-heptanone inhibited fungal growth more effectively than 2-heptanone in four of the eight spices, whereas there was only one species against which 2-heptanone …
Number of citations: 64 www.tandfonline.com
Q Yan, TR Simmons, WT Cordell, NJH Lozada… - Metabolic …, 2020 - Elsevier
… to reduce the loss of 2-heptanone in the off-gas: adding 20% dodecane to the culture (Fig. S3A) and coupling a condenser to the bioreactor to harvest vaporized 2-heptanone (Fig. S4). …
Number of citations: 28 www.sciencedirect.com
PA Fernandes, MNDS Cordeiro… - The Journal of Physical …, 1999 - ACS Publications
… In this work we will focus on the properties of the water/2-heptanone (HPT2) liquid/liquid interface. It has been recently demonstrated that HPT2 can be used to carry out two-phase …
Number of citations: 90 pubs.acs.org
A Papachristoforou, A Kagiava, C Papaefthimiou… - 2012 - journals.plos.org
Honeybees secrete 2-heptanone (2-H) from their mandibular glands when they bite. Researchers have identified several possible functions: 2-H could act as an alarm pheromone to …
Number of citations: 47 journals.plos.org
AS Chiper, N Blin-Simiand, M Heninger… - The Journal of …, 2010 - ACS Publications
… , 2-heptanone is about 30% more efficiently removed than in pure nitrogen, while the 2-heptanone … Several products issued from 2-heptanone conversion with ac excitation are identified …
Number of citations: 40 pubs.acs.org
CM Contreras, AG Gutiérrez-García… - …, 2012 - karger.com
… 2-heptanone … to 2-heptanone stimulation and the participation of the SO-VNO in this process. In the present study, we removed both tubular sections to explore whether 2-heptanone …
Number of citations: 17 karger.com
OE Melkina, IA Khmel, VA Plyuta… - Applied microbiology …, 2017 - Springer
… Here, we show that such VOCs as ketones 2-heptanone, 2-nonanone, and 2-undecanone … Effect of ketones activity increased in the series: 2-pentanone, 2-undecanone, 2-heptanone, …
Number of citations: 21 link.springer.com

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